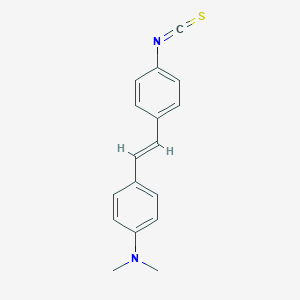

Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-

Description

Properties

IUPAC Name |

4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(2)17-11-7-15(8-12-17)4-3-14-5-9-16(10-6-14)18-13-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFAHXWAPNOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066266 | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17816-11-4 | |

| Record name | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17816-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylamino-4'-isothiocyanostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017816114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-4'-isothiocyanostilbene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LEB227XF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl-, also known as 4-Isothiocyanato-4'-dimethylaminostilbene. This molecule is of significant interest to the scientific community due to its structural features, which combine the biological activity of the isothiocyanate group with the fluorescent properties of a stilbene backbone.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline | N/A |

| Synonyms | 4-Isothiocyanato-4'-dimethylaminostilbene | N/A |

| CAS Number | 17816-11-4 | N/A |

| Molecular Formula | C₁₇H₁₆N₂S | N/A |

| Molecular Weight | 280.39 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Reference Data for Structurally Similar Compounds:

| Compound | Melting Point (°C) |

| 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline | 167 - 171 |

| 4-Ethynyl-N,N-dimethylaniline | 49 - 53 |

| 4-Isothiocyanato-N,N-dimethylaniline | 63.0 - 73.0 |

Synthesis and Experimental Protocols

The synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene can be achieved through a multi-step process. A general synthetic approach is outlined below.

Synthesis of 4-Isothiocyanato-4'-(N,N-dimethylamino)stilbene

A plausible synthetic route involves the reaction of a suitable precursor with a thiocarbonylating agent. One reported method utilizes the reaction of 4-amino-4'-(N,N-dimethylamino)stilbene with thiophosgene (CSCl₂) in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as chloroform (CHCl₃) at a controlled temperature of 0°C.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 4-Isothiocyanato-4'-dimethylaminostilbene.

Purification Protocol

While a specific protocol for the purification of 4-Isothiocyanato-4'-dimethylaminostilbene is not detailed in available literature, a general method for purifying isothiocyanate compounds involves crystallization. For a related compound, 4-(N,N-dimethylamino)azobenzene-4'-isothiocyanate, purification is achieved by dissolving the crude product in boiling acetone, followed by filtration and cooling to -20°C to induce crystallization. The resulting solid is then collected and dried under vacuum. This method could likely be adapted for the target compound.

Reactivity and Stability

The isothiocyanate group (-N=C=S) is a key functional group that dictates the reactivity of this molecule. It acts as an electrophile, making it susceptible to nucleophilic attack at the central carbon atom. The reactivity of the isothiocyanate can be influenced by the electronic nature of the aromatic stilbene backbone. The electron-donating dimethylamino group can modulate the electrophilicity of the isothiocyanate moiety.

Isothiocyanates are known to be sensitive to moisture and can decompose over time, especially when in solution. Therefore, it is recommended to store the compound in a dry, cool, and dark environment, preferably under an inert atmosphere to minimize degradation.

Putative Biological Activity and Signaling Pathways

Both isothiocyanates and stilbene derivatives are well-documented for their biological activities, particularly in the realms of cancer chemoprevention and anti-inflammatory effects. While specific studies on Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- are lacking, its biological activity can be inferred from the known properties of its constituent functional groups.

Modulation of the Nrf2 Signaling Pathway

Isothiocyanates and stilbenes are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress.

Caption: Putative activation of the Nrf2 signaling pathway by the target compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates have been shown to inhibit the NF-κB pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB translocation to the nucleus.[4]

Caption: Putative inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

Benzenamine, 4-(2-(4-isothiocyanatophenyl)ethenyl)-N,N-dimethyl- is a molecule with significant potential for applications in biomedical research, particularly in the development of novel therapeutic agents and biological probes. Its unique structure, combining the reactive isothiocyanate group with a fluorescent stilbene core, warrants further investigation. While there is a need for more specific experimental data on its chemical and physical properties, the known activities of its constituent functional groups provide a strong basis for predicting its biological effects. Future research should focus on elucidating the precise mechanisms of action of this compound and exploring its full therapeutic potential.

References

- 1. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, a donor-acceptor stilbene derivative of interest in various research and development applications, including materials science and as a potential biomedical probe.

Introduction

4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline, also known as 4-isothiocyanato-4'-(N,N-dimethylamino)stilbene, is a fluorescent molecule characterized by its push-pull electronic structure. The electron-donating N,N-dimethylamino group and the electron-withdrawing isothiocyanate group, connected by a conjugated π-system of the stilbene backbone, give rise to its unique photophysical properties. The isothiocyanate functional group also allows for covalent labeling of biomolecules, making it a versatile tool for biochemical and medical research. This guide details a feasible synthetic route and the expected analytical characterization of this compound.

Synthesis Pathway

A common and effective method for the synthesis of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline involves a two-step process. The first step establishes the stilbene core through a Wittig or Horner-Wadsworth-Emmons reaction, yielding an amino-substituted stilbene intermediate. The second step converts the amino functionality into the desired isothiocyanate group.

Figure 1: Synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-4'-(N,N-dimethylamino)stilbene (Intermediate)

A Horner-Wadsworth-Emmons reaction is often preferred for its high stereoselectivity, typically yielding the trans-isomer, and the ease of removal of the phosphate byproduct.

Materials:

-

Diethyl (4-(N,N-dimethylamino)benzyl)phosphonate

-

4-Nitrobenzaldehyde

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol for Horner-Wadsworth-Emmons Reaction and Reduction:

-

Phosphonate Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl (4-(N,N-dimethylamino)benzyl)phosphonate in anhydrous THF is prepared. The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil, washed with anhydrous hexane) or sodium methoxide is added portion-wise with stirring. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Reaction with Aldehyde: A solution of 4-nitrobenzaldehyde in anhydrous THF is added dropwise to the phosphonate anion solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification of Nitrostilbene: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 4-(N,N-dimethylamino)-4'-nitrostilbene is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Reduction of the Nitro Group: The purified 4-(N,N-dimethylamino)-4'-nitrostilbene is dissolved in ethanol or ethyl acetate. An excess of stannous chloride dihydrate is added, followed by the careful addition of concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours.

-

Work-up and Purification of Aminostilbene: After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting 4-amino-4'-(N,N-dimethylamino)stilbene can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline (Final Product)

The conversion of the primary aromatic amine to an isothiocyanate can be achieved using thiophosgene, which is a highly effective but also highly toxic reagent, or by a two-step procedure involving carbon disulfide. The thiophosgene method is generally quicker and higher yielding.[1]

Materials:

-

4-Amino-4'-(N,N-dimethylamino)stilbene

-

Thiophosgene (CSCl₂) or Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol using Thiophosgene:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-amino-4'-(N,N-dimethylamino)stilbene in dichloromethane is prepared in a round-bottom flask. A slight excess of a base such as triethylamine is added.

-

Addition of Thiophosgene: The solution is cooled to 0 °C, and a solution of thiophosgene in dichloromethane is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: The reaction mixture is washed with water and then with a saturated sodium bicarbonate solution to remove any unreacted thiophosgene and acidic byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

Characterization Data

The following tables summarize the expected characterization data for 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline based on analysis of structurally similar compounds.

Table 1: NMR Spectroscopic Data (Expected)

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| ¹H | CDCl₃ | ~7.5-7.3 (m, 4H) | Aromatic protons of the isothiocyanatophenyl ring |

| ~7.4-7.2 (m, 2H) | Aromatic protons of the dimethylaminophenyl ring adjacent to the vinyl group | ||

| ~7.1-6.9 (d, 1H, J ≈ 16 Hz) | Vinyl proton | ||

| ~6.9-6.7 (d, 1H, J ≈ 16 Hz) | Vinyl proton | ||

| ~6.7-6.5 (d, 2H) | Aromatic protons of the dimethylaminophenyl ring ortho to the amino group | ||

| ~3.0 (s, 6H) | N(CH₃)₂ | ||

| ¹³C | CDCl₃ | ~150 | Aromatic C-N(CH₃)₂ |

| ~138-135 | Aromatic C-NCS | ||

| ~135-125 | Aromatic and vinyl carbons | ||

| ~125-110 | Aromatic and vinyl carbons | ||

| ~40 | N(CH₃)₂ |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Spectroscopic and Physical Data (Expected)

| Analysis | Expected Result |

| FTIR (cm⁻¹) | ~2100-2000 (strong, sharp, characteristic N=C=S stretch), ~1600-1450 (aromatic C=C stretching), ~970 (trans C-H bend of vinyl group) |

| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 280.11 |

| UV-Vis (λmax, nm) | ~380-420 in nonpolar solvents, with a red-shift in more polar solvents due to the intramolecular charge transfer character. |

| Fluorescence (λem, nm) | Emission maximum expected to be significantly red-shifted from the absorption maximum, also showing solvatochromism. |

| Appearance | Yellow to orange solid |

Signaling Pathways and Applications

Due to the presence of the isothiocyanate group, this molecule can be used as a fluorescent labeling agent for primary and secondary amines, such as those found in proteins and other biomolecules. This allows for the visualization and tracking of these biomolecules in various biological systems. The donor-acceptor nature of the stilbene core also makes it a candidate for applications in nonlinear optics and as a component in organic light-emitting diodes (OLEDs).

Figure 2: Application of the target compound in biomolecule labeling.

Conclusion

This technical guide outlines a practical synthetic route to 4-[2-(4-Isothiocyanatophenyl)ethenyl]-N,N-dimethylaniline and provides expected characterization data. The synthesis is achievable through established organic chemistry reactions, and the resulting compound holds promise for a variety of applications, particularly as a fluorescent probe in biological research. The detailed protocols and characterization information provided herein should serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Spectral Properties of Dimethylamino Isothiocyanatostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 4-dimethylamino-4'-isothiocyanatostilbene, a fluorescent probe with significant potential in biomedical research and drug development. Due to the limited availability of direct spectral data for this specific compound in published literature, this guide leverages detailed information from its close structural analogs, 4-dimethylamino-4'-cyanostilbene (DCS) and 4-dimethylamino-4'-nitrostilbene (DMANS), to infer its probable characteristics and to provide robust experimental protocols for its characterization.

The isothiocyanate group is a key functional moiety that allows for the covalent labeling of primary and secondary amines in biomolecules, making this stilbene derivative a valuable tool for fluorescently tagging proteins and other biological targets. Understanding its spectral properties is crucial for its effective application in assays and imaging.

Core Spectral Properties: A Comparative Analysis

The spectral properties of stilbene derivatives are highly sensitive to the nature of the substituent groups at the 4 and 4' positions, as well as the polarity of the solvent. The dimethylamino group acts as a strong electron donor, while the isothiocyanate group is an electron-withdrawing group. This "push-pull" electronic structure is expected to give rise to strong intramolecular charge transfer (ICT) character in the excited state, leading to significant solvatochromism.

Table 1: Spectral Properties of Dimethylamino Stilbene Analogs

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| 4-Dimethylamino-4'-nitrostilbene | Benzene | 432 | - | 27,000[1] | 0.53 - 0.7 |

| Pentane | - | - | - | 0.14 | |

| Methylene Chloride | - | - | - | 0.008 | |

| Dimethylformamide | - | - | - | 0.002 | |

| 4-Dimethylamino-4'-cyanostilbene | n-Pentane | - | - | 39,000 | - |

| Acetonitrile | - | ~530 (18,800 cm⁻¹) | - | 0.13 |

Note: The emission maximum for 4-dimethylamino-4'-cyanostilbene in acetonitrile is approximated from the provided wavenumber.

Based on the comparative data, it is anticipated that 4-dimethylamino-4'-isothiocyanatostilbene will exhibit strong absorption in the UV-visible region and will be fluorescent. The isothiocyanate group is less electron-withdrawing than the nitro group but more so than the cyano group. Therefore, its absorption and emission maxima are expected to be red-shifted compared to DCS and blue-shifted compared to DMANS in solvents of similar polarity. The fluorescence quantum yield is likely to be sensitive to solvent polarity, a characteristic feature of molecules with strong ICT states.

Synthesis and Bioconjugation

The synthesis of 4-isothiocyanato-4'-(N,N-dimethylamino)stilbene has been reported. The isothiocyanate group is typically introduced by treating the corresponding amine with thiophosgene or a related reagent. This functional group readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form a stable thiourea linkage. This reactivity is the basis for its use as a fluorescent labeling agent.

Caption: Synthesis of the isothiocyanate probe and its conjugation to a protein.

Experimental Protocols

To characterize the spectral properties of 4-dimethylamino-4'-isothiocyanatostilbene, the following experimental protocols, based on established methods for similar stilbene derivatives, are recommended.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, dimethyl sulfoxide) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent, with concentrations ranging from 1 µM to 50 µM.

-

Instrumentation: Use a dual-beam UV-visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorbance of each dilution in a 1 cm pathlength quartz cuvette from 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Data Analysis:

-

Plot absorbance at λ_abs versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the plot according to the Beer-Lambert law (A = εcl).

-

Caption: Workflow for determining absorption properties.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in the solvent of interest to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs and scan the emission wavelengths over a range that includes the expected emission (e.g., 400 nm to 700 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Data Analysis: The spectra should be corrected for instrument-specific variations in lamp intensity and detector response. The corrected spectra will provide the true excitation and emission profiles.

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Sample Preparation: Prepare solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the absorption of both the sample and the standard at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Caption: Workflow for fluorescence quantum yield measurement.

Applications in Research and Drug Development

The amine-reactive nature of 4-dimethylamino-4'-isothiocyanatostilbene, coupled with its expected environment-sensitive fluorescence, makes it a promising tool for:

-

Protein Labeling and Quantification: Covalently attaching a fluorescent tag to proteins allows for their detection and quantification in various assays.

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins within cells and tissues.

-

Probing Protein Conformation and Interactions: Changes in the local environment of the fluorophore upon protein folding, unfolding, or binding to other molecules can lead to changes in its fluorescence properties, providing insights into these processes.

-

High-Throughput Screening: Developing fluorescence-based assays for drug discovery.

Conclusion

While direct and comprehensive spectral data for 4-dimethylamino-4'-isothiocyanatostilbene remains to be fully published, a strong predictive framework can be established based on its well-characterized structural analogs. The provided experimental protocols offer a clear roadmap for researchers to fully characterize this promising fluorescent probe. Its utility as an amine-reactive label with environment-sensitive fluorescence positions it as a valuable tool for a wide range of applications in biological research and drug development. Further studies are warranted to fully elucidate its photophysical properties and expand its applications.

References

Unveiling the Photophysical intricacies of trans-4-(Dimethylamino)-4'-cyanostilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) and its derivatives. These donor-acceptor stilbene compounds are of significant interest due to their unique intramolecular charge transfer (ICT) characteristics, which lead to pronounced solvatochromism and make them valuable probes for studying local environments in chemical and biological systems. This document provides a comprehensive overview of their photophysical behavior, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Photophysical Properties: Intramolecular Charge Transfer and Solvatochromism

The photophysical behavior of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) and its derivatives is dominated by a phenomenon known as intramolecular charge transfer (ICT). In these molecules, the dimethylamino group acts as an electron donor (D) and the cyano group acts as an electron acceptor (A), connected by a stilbene π-bridge.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to the formation of a highly polar excited state. This charge-separated state is significantly more polar than the ground state. The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the polarity of the surrounding solvent. This sensitivity to the solvent environment is known as solvatochromism.

In nonpolar solvents, the emission is typically blue-shifted, corresponding to a higher energy gap between the excited and ground states. As the solvent polarity increases, the polar excited state is stabilized to a greater extent than the less polar ground state, resulting in a red-shift of the fluorescence emission. This pronounced solvatochromism makes DCS and its derivatives excellent fluorescent probes for characterizing the polarity of their microenvironment.

Data Presentation: Photophysical Properties of DCS Derivatives

The following table summarizes key photophysical data for trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) in various solvents. This data illustrates the significant effect of solvent polarity on the absorption and emission properties of the molecule.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Cyclohexane | 2.02 | 362 | 425 | 4080 | 0.85 | 1.2 |

| Toluene | 2.38 | 370 | 450 | 4780 | 0.62 | 1.5 |

| Dichloromethane | 8.93 | 385 | 490 | 5650 | 0.40 | 2.1 |

| Acetonitrile | 37.5 | 390 | 520 | 6320 | 0.03 | 3.5 |

| Methanol | 32.7 | 388 | 530 | 6670 | 0.02 | 3.8 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the photophysical properties of DCS derivatives are provided below.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for acquiring absorption and fluorescence spectra to determine the absorption and emission maxima and to observe solvatochromic shifts.

Methodology:

-

Sample Preparation: Prepare stock solutions of the DCS derivative in a high-purity solvent (e.g., spectroscopic grade acetonitrile). From the stock solution, prepare a series of dilute solutions in various solvents of differing polarity. The concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each solution against a solvent blank over a wavelength range that covers the expected absorption of the compound (e.g., 300-500 nm).

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a thermostatted cell holder.

-

Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 400-700 nm).

-

Determine the wavelength of maximum emission (λ_em) for each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ_f) of a DCS derivative relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength and instrument settings for all measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol details the measurement of fluorescence lifetimes (τ_f) using the TCSPC technique.

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the DCS derivative in the solvent of interest, with an absorbance of ~0.1 at the excitation wavelength.

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

Collect the fluorescence emission at the wavelength of maximum emission, passing it through a monochromator.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first fluorescence photon.

-

A histogram of these time delays is constructed over many excitation cycles, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of ludox).

-

Fit the measured fluorescence decay curve to a multi-exponential decay model, deconvoluting the IRF from the sample decay.

-

The fitting procedure yields the fluorescence lifetime(s) (τ_f) of the sample.

-

Mandatory Visualizations

Intramolecular Charge Transfer (ICT) Process

Caption: Intramolecular Charge Transfer (ICT) process in a DCS derivative upon photoexcitation.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization of DCS derivatives.

An In-depth Technical Guide to the Chemical and Physical Properties of Benzenamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of benzenamine (aniline) and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Chemical and Physical Properties

Benzenamine, a primary aromatic amine, consists of an amino group attached to a benzene ring.[1][2] The delocalization of the nitrogen lone pair electrons into the aromatic pi-system significantly influences its chemical and physical properties, making it a weak base compared to aliphatic amines.[2] Substituents on the benzene ring can dramatically alter these properties through inductive and resonance effects.

Physical Properties

The physical state, melting point, boiling point, and solubility of benzenamine derivatives are dictated by the nature and position of the substituents on the aromatic ring. Generally, aniline is a colorless to pale yellow oily liquid with a characteristic fishy odor.[3][4] It is slightly soluble in water but more soluble in organic solvents.[3]

Acidity and Lipophilicity (pKa and logP)

The pKa of the anilinium ion and the partition coefficient (logP) are critical parameters in drug design, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Electron-withdrawing groups (EWGs) decrease the basicity of the amino group (lower pKa) by withdrawing electron density from the nitrogen atom, while electron-donating groups (EDGs) increase it (higher pKa).[5][6][7] Lipophilicity (logP) is also significantly affected by the nature of the substituents.

Table 1: Physicochemical Properties of Selected Benzenamine Derivatives

| Derivative | Substituent | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| Benzenamine (Aniline) | -H | -6.3 | 184.1 | 4.63 | 0.90 |

| 2-Methylaniline | 2-CH₃ | -14.7 | 200.4 | 4.44 | 1.62 |

| 3-Methylaniline | 3-CH₃ | -31.5 | 203.3 | 4.73 | 1.62 |

| 4-Methylaniline | 4-CH₃ | 43.7 | 200.4 | 5.08 | 1.62 |

| 2-Nitroaniline | 2-NO₂ | 71.5 | 284 | -0.26 | 1.85 |

| 3-Nitroaniline | 3-NO₂ | 114 | 306 | 2.47 | 1.37 |

| 4-Nitroaniline | 4-NO₂ | 146 | 332 | 1.00 | 1.39 |

| 2-Chloroaniline | 2-Cl | -2.1 | 208.8 | 2.65 | 1.90 |

| 3-Chloroaniline | 3-Cl | -10.6 | 230.5 | 3.52 | 1.90 |

| 4-Chloroaniline | 4-Cl | 72.5 | 232 | 4.15 | 1.90 |

| 4-Methoxyaniline | 4-OCH₃ | 57 | 243 | 5.34 | 1.34 |

| 4-Bromoaniline | 4-Br | 66.4 | 251 | 3.86 | 2.06 |

| N-Methylaniline | N-CH₃ | -57 | 196.3 | 4.85 | 1.66 |

| N,N-Dimethylaniline | N-(CH₃)₂ | 2.45 | 194.2 | 5.07 | 2.31 |

Data compiled from various sources including PubChem and scientific literature. pKa values are for the corresponding anilinium ion.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of benzenamine derivatives.

-

UV-Vis Spectroscopy: Aniline exhibits two main absorption bands in the UV region: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

-

Infrared (IR) Spectroscopy: The IR spectrum of aniline shows characteristic N-H stretching vibrations for the primary amine group as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration appears around 1620 cm⁻¹. The C-N stretching vibration is observed in the 1250-1340 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the amino group typically appear as a broad singlet. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon atom attached to the amino group (C1) is shielded compared to benzene, while the ortho and para carbons are also shielded due to the electron-donating nature of the amino group.

-

Experimental Protocols

Synthesis of Acetanilide from Aniline (Acetylation)

This protocol describes a standard method for the protection of the amino group in aniline through acetylation.

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust (optional, to prevent oxidation)

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine 10 mL of aniline, 20 mL of a 1:1 mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.

-

Set up the apparatus for reflux and gently heat the mixture in a water or oil bath for 15-20 minutes.

-

After reflux, carefully pour the hot reaction mixture into a beaker containing approximately 100 mL of ice-cold water while stirring continuously.

-

The crude acetanilide will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water to remove any remaining impurities.

-

For purification, recrystallize the crude acetanilide from hot water. Dissolve the solid in a minimum amount of boiling water, and if the solution is colored, add a small amount of activated charcoal and filter hot.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and allow them to dry completely.

Analysis of Benzenamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of benzenamine derivatives in a sample matrix.

Materials and Equipment:

-

Sample containing aniline derivatives

-

Appropriate organic solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Helium carrier gas

-

Syringes and vials

Procedure:

1. Sample Preparation (Liquid-Liquid Extraction): a. Adjust the pH of the aqueous sample to basic (pH > 9) to ensure the anilines are in their free base form. b. Extract the sample with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane for a 1 L sample). c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Injector: Set the injector temperature to 250 °C and inject 1 µL of the prepared sample. b. GC Oven Program: A typical temperature program starts at 60 °C (hold for 2 minutes), then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. c. Carrier Gas: Use helium at a constant flow rate of 1 mL/min. d. Mass Spectrometer: i. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. ii. Operate in electron ionization (EI) mode at 70 eV. iii. Acquire data in full scan mode (e.g., m/z 40-450) for qualitative analysis and in selected ion monitoring (SIM) mode for quantitative analysis.

3. Data Analysis: a. Identify the aniline derivatives by comparing their retention times and mass spectra with those of known standards. b. For quantitative analysis, create a calibration curve using standard solutions of the target analytes.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification of Acetanilide

Caption: Workflow for the synthesis and purification of acetanilide.

Signaling Pathway: Inhibition of EGFR by Gefitinib

Gefitinib is an anilinoquinazoline derivative that acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[8][9][10] It is used in the treatment of certain types of non-small cell lung cancer.[9] The following diagram illustrates the mechanism of action of Gefitinib.

Caption: Gefitinib inhibits EGFR signaling pathways.[11][12][13][14][15]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journaleras.com [journaleras.com]

- 7. journaleras.com [journaleras.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene, a stilbene derivative of interest in various research and development fields. This document outlines detailed experimental protocols for a multi-step synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene is most effectively accomplished through a three-step process, commencing with the formation of a stilbene backbone, followed by functional group manipulation to introduce the amine, and concluding with the conversion to the target isothiocyanate.

The overall synthetic pathway can be visualized as follows:

Caption: Overall three-step synthesis of the target compound.

This guide will detail two common methods for the initial stilbene formation (Wittig reaction and Heck coupling), followed by a reliable procedure for the nitro group reduction and subsequent conversion to the isothiocyanate.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-4’-(N,N-dimethylamino)stilbene

This key intermediate can be synthesized via several methods. Two prevalent and effective methods are the Wittig reaction and the Heck coupling.

Method A: Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond of the stilbene core.

Caption: Workflow for the Wittig reaction.

Experimental Procedure:

-

Phosphonium Salt Preparation: 4-(N,N-Dimethylamino)benzyl chloride is reacted with triphenylphosphine in a suitable solvent like toluene and heated to reflux to yield 4-(N,N-dimethylamino)benzyltriphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent such as methanol. A strong base, for instance, sodium methoxide, is added portion-wise at room temperature to generate the phosphorus ylide.

-

Wittig Reaction: 4-Nitrobenzaldehyde, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is stirred at room temperature for several hours.

-

Workup and Purification: The resulting precipitate, which is the trans-isomer of 4-nitro-4’-(N,N-dimethylamino)stilbene, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method B: Heck Coupling

The Mizoroki-Heck reaction offers an alternative route using a palladium catalyst to couple an aryl halide with an alkene.

Caption: Workflow for the Heck coupling reaction.

Experimental Procedure:

-

Reaction Setup: To a reaction vessel, add 4-nitrobromobenzene, 4-(N,N-dimethylamino)styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), and a base such as potassium carbonate.

-

Reaction Conditions: The mixture is suspended in a suitable solvent system, for example, a mixture of water and ethanol. The reaction is then heated, potentially under microwave irradiation, to accelerate the reaction rate[1].

-

Workup and Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-Amino-4’-(N,N-dimethylamino)stilbene

The nitro group of the stilbene intermediate is reduced to a primary amine in this step. A common and effective method utilizes tin(II) chloride.

Experimental Procedure:

-

Reaction Setup: 4-Nitro-4’-(N,N-dimethylamino)stilbene is dissolved in a solvent such as ethanol.

-

Reduction: An excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added to the solution. The mixture is heated to reflux for several hours.[2][3]

-

Workup and Purification: After cooling, the reaction mixture is made alkaline by the addition of an aqueous sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent like dichloromethane. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-amino-4’-(N,N-dimethylamino)stilbene, which can be further purified by recrystallization.

Step 3: Synthesis of 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene

The final step involves the conversion of the primary amino group to the isothiocyanate functionality. Two methods are presented here: one using the highly reactive but toxic thiophosgene, and a safer alternative using carbon disulfide.

Method A: Using Thiophosgene

This is a direct and often high-yielding method.

Experimental Procedure:

-

Reaction Setup: 4-Amino-4’-(N,N-dimethylamino)stilbene is dissolved in a suitable solvent like chloroform. A base, such as potassium carbonate, is added to the solution.

-

Isothiocyanate Formation: The mixture is cooled to 0°C. Thiophosgene (CSCl2), dissolved in the same solvent, is added dropwise to the cooled solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Workup and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is evaporated. The crude product is purified by column chromatography.

Method B: Using Carbon Disulfide

This two-step, one-pot procedure avoids the use of highly toxic thiophosgene.

Caption: Two-step isothiocyanate formation using CS2.

Experimental Procedure:

-

Dithiocarbamate Formation: 4-Amino-4’-(N,N-dimethylamino)stilbene is dissolved in a solvent like dichloromethane. A base, such as triethylamine, is added, followed by the addition of carbon disulfide. The mixture is stirred at room temperature to form the dithiocarbamate salt in situ.

-

Desulfurization: A desulfurizing agent, for example, tosyl chloride, is added to the reaction mixture. The reaction is monitored until the conversion to the isothiocyanate is complete.

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final 4-isothiocyanato-4’-(N,N-dimethylamino)stilbene.

Data Presentation

The following tables summarize the key physical and analytical data for the compounds involved in the synthesis.

Table 1: Physical and Analytical Data of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitro-4’-(N,N-dimethylamino)stilbene | C₁₆H₁₆N₂O₂ | 268.31 | 256-259[4][5] | Solid |

| 4-Amino-4’-(N,N-dimethylamino)stilbene | C₁₆H₁₈N₂ | 238.33 | Not available | Solid |

| 4-Isothiocyanato-4’-(N,N-dimethylamino)stilbene | C₁₇H₁₆N₂S | 280.39 | Not available | Solid |

Table 2: Expected Spectroscopic Data

| Compound | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Bands (cm⁻¹) |

| 4-Nitro-4’-(N,N-dimethylamino)stilbene | Aromatic protons (6.5-8.2), vinyl protons (6.8-7.2), N-methyl protons (~3.0) | Aromatic carbons, vinyl carbons, N-methyl carbon, characteristic signals for nitro- and dimethylamino-substituted rings | C=C (alkene), C=C (aromatic), C-N, NO₂ asymmetric and symmetric stretching |

| 4-Amino-4’-(N,N-dimethylamino)stilbene | Aromatic protons, vinyl protons, N-methyl protons, NH₂ protons (broad) | Aromatic carbons, vinyl carbons, N-methyl carbon | N-H stretching (primary amine), C=C (alkene), C=C (aromatic), C-N |

| 4-Isothiocyanato-4’-(N,N-dimethylamino)stilbene | Aromatic protons, vinyl protons, N-methyl protons | Aromatic carbons, vinyl carbons, N-methyl carbon, characteristic NCS carbon signal (~135) | Strong, broad N=C=S asymmetric stretching (~2100), C=C (alkene), C=C (aromatic), C-N |

References

- 1. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7807135B2 - Stilbene derivatives and their use for binding and imaging amyloid plaques - Google Patents [patents.google.com]

- 3. F-18 Stilbenes As PET Imaging Agents For Detecting β-Amyloid Plaques In The Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 [sigmaaldrich.com]

- 5. 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 [sigmaaldrich.com]

Structural analysis of 4-(dialkylamino)stilbenes

An In-depth Technical Guide to the Structural Analysis of 4-(Dialkylamino)stilbenes

Introduction

4-(Dialkylamino)stilbenes are a class of organic compounds characterized by a 1,2-diphenylethylene (stilbene) core functionalized with a dialkylamino group at the 4-position.[1] This substitution creates a "push-pull" system, where the electron-donating dialkylamino group (the "push") is conjugated through the π-system of the stilbene bridge to the rest of the molecule, which can act as an electron acceptor (the "pull").[2] This electronic structure is responsible for their significant intramolecular charge transfer (ICT) character, leading to interesting photophysical properties like high fluorescence quantum yields and solvatochromism.[2][3] These properties make them valuable in diverse fields, including as fluorescent probes for biological imaging, components for nonlinear optical materials, and as molecular rotors.[2][4][5] Their biological activity, including potential as anticancer and antimicrobial agents, is also an area of active research.[6][7] A thorough understanding of their molecular structure is critical to harnessing and tuning these properties for specific applications.

This guide provides a technical overview of the key methods used for the structural analysis of 4-(dialkylamino)stilbenes, targeted at researchers, scientists, and professionals in drug development.

Synthesis of 4-(Dialkylamino)stilbenes

The synthesis of 4-(dialkylamino)stilbenes can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereochemistry (E/Z isomer) and the nature of other substituents on the aromatic rings. Common synthetic strategies include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and McMurry reaction.[8][9][10]

Below is a generalized workflow for the synthesis and characterization of these compounds.

Caption: General experimental workflow for 4-(dialkylamino)stilbene analysis.

Structural Characterization Techniques

A multi-faceted approach is required to fully elucidate the structure of 4-(dialkylamino)stilbenes, from basic connectivity to the fine details of their three-dimensional conformation and electronic properties.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the molecular structure in the solid state.[11] It yields precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For 4-(dialkylamino)stilbenes, this technique is crucial for understanding the planarity of the stilbene core, the geometry of the amino group, and the torsion angles between the phenyl rings and the central double bond.[12][13]

Table 1: Crystallographic Data for 4-Bromo-4′-(dimethylamino)stilbene [12]

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.804 (2) |

| b (Å) | 6.2736 (10) |

| c (Å) | 15.2106 (10) |

| β (°) | 100.95 (2) |

| V (ų) | 1366.8 (2) |

| Conformation | cis |

| Dihedral Angle (Benzene Rings) | 50.5 (3)° |

Data obtained at T = 123 K.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure in solution.

-

¹H NMR provides information on the number and connectivity of protons. For stilbenes, the coupling constants (J-values) of the vinylic protons are characteristic of the double bond stereochemistry (trans isomers typically have J ≈ 12-18 Hz, while cis isomers have J ≈ 6-12 Hz).[4][14]

-

¹³C NMR helps to identify all unique carbon atoms in the molecule.[15]

Table 2: Representative ¹H NMR Data for a 4-(Dimethylamino)stilbene Derivative [4]

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|

| (E)-4-(4-(dimethylamino)styryl)phenol | CD₃CN | 7.40 (d, 2H), 7.37 (d, 1H), 6.93 (d, 3H), 6.81 (d, 2H), 6.76 (d, 2H), 2.96 (s, 6H) |

Computational Studies

Density Functional Theory (DFT) and other computational methods are used to complement experimental data.[16] These studies can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and simulate absorption spectra, providing deeper insight into the structure-property relationships.[16][17]

Key Structural Features and Photophysical Consequences

The unique properties of 4-(dialkylamino)stilbenes arise from specific structural features that facilitate intramolecular charge transfer.

Caption: The "push-pull" mechanism in 4-(dialkylamino)stilbenes.

Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating dialkylamino end to an orbital on the electron-accepting end. This creates a highly polar excited state.[3] The efficiency of this ICT process and subsequent fluorescence is highly dependent on the molecular geometry. Twisting around the single bond connecting the dimethylamino group to the phenyl ring can lead to a non-emissive "twisted intramolecular charge transfer" (TICT) state, which provides a non-radiative decay pathway and can quench fluorescence.[2][3]

Detailed Experimental Protocols

Synthesis of (E)-4-(4-(dimethylamino)styryl)phenol

This protocol is adapted from the procedure described for the synthesis of amyloid β inhibitors.[5]

-

Reactant Mixture: To a mixture of 4-hydroxybenzaldehyde (5.0 mmol), paraformaldehyde (50 mmol), and sodium cyanoborohydride (24 mmol), add acetic acid (100 mL).

-

Reaction: Stir the mixture at room temperature overnight.

-

Workup: Pour the reaction mixture into 100 mL of water. Adjust the pH to 8–9 by adding saturated sodium bicarbonate solution.

-

Extraction: Perform a standard workup with dichloromethane (3 x 50 mL).

-

Purification: Purify the residue by silica gel column chromatography using an ethyl acetate/hexane (1:10) eluent to afford the final product.[5]

NMR Sample Preparation and Analysis

This is a general procedure based on standard laboratory practices.[14][18]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified stilbene derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃CN) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).[14]

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the internal standard.

Single-Crystal X-ray Diffraction

This is a general procedure based on standard crystallographic methods.[11][19]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[19]

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until the calculated and observed structure factors show good agreement.

References

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of α-phenyl-4′-(diphenylamino)stilbene single crystal and its anisotropic conductivity [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. rsc.org [rsc.org]

- 15. 13C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Evolving Landscape of Isothiocyanate Synthesis: A Technical Guide to Recent Advancements

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs), organic compounds characterized by the R−N=C=S functional group, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their utility as versatile synthetic intermediates further underscores the importance of efficient and sustainable synthetic methodologies.[3] This technical guide provides an in-depth overview of the recent breakthroughs in isothiocyanate synthesis, with a focus on novel reagents, catalytic systems, and innovative reaction technologies that address the limitations of classical methods, such as the use of hazardous reagents like thiophosgene.[4][5]

Classification of Synthetic Strategies

Recent advancements in the synthesis of isothiocyanates can be broadly categorized based on the starting materials:

-

Type A: From Primary Amines: This remains the most prevalent approach due to the wide availability of primary amines.[1][2]

-

Type B: From Other Nitrogen-Containing Functional Groups: These methods offer advantages in terms of functional group tolerance and chemoselectivity.[4]

-

Type C: From Non-Nitrogen Precursors: A growing area of interest, with an increase in reported methods in recent years.[1][2]

This guide will primarily focus on the significant progress made in Type A and related methodologies, which have seen a surge in innovative approaches.

Advancements in Synthesis from Primary Amines (Type A)

The classical approach to synthesizing isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) to form a dithiocarbamate salt, followed by desulfurization.[5] Recent research has concentrated on developing milder, more efficient, and environmentally benign desulfurizing agents and reaction conditions.

Novel Desulfurizing Agents

A variety of new reagents have been introduced to facilitate the decomposition of dithiocarbamate intermediates, avoiding the use of toxic heavy metals or harsh reagents.

| Desulfurizing Agent | Key Features | Yields | Reference |

| DMT/NMM/TsO⁻ | "One-pot", two-step procedure; applicable to amino acid esters. | 25-97% | [6] |

| Acetyl Chloride | Avoids purification issues associated with other reagents like tosyl chloride. | Modest to good | [7] |

| T3P® (Propane phosphonic acid anhydride) | Efficient for the conversion of dithiocarbamates from primary amines or their salts. | Good | [8] |

| O-Phenyl chlorothioformate | A one-pot procedure under mild conditions. | Not specified | [9] |

Electrochemical Synthesis

A significant recent development is the use of electrochemistry for the synthesis of isothiocyanates from primary amines and carbon disulfide.[10][11] This method is promoted as practical, mild, high-yielding, and, notably, can be performed without a supporting electrolyte.[12][13][14] The process involves the in-situ formation of a dithiocarbamate salt followed by its anodic desulfurization.[12]

| Method | Key Features | Yields | Reference |

| Electrochemical Desulfurization | Supporting-electrolyte-free, mild conditions, broad substrate scope. | High | [10][11][12] |

In Situ Generation of Thiocarbonyl Surrogates

To circumvent the direct use of toxic thiophosgene, methods involving the in situ generation of thiocarbonylating agents have been developed. One notable example is the use of the Langlois reagent (F₃CSO₂Na) to generate thiocarbonyl fluoride.[4]

Catalytic Approaches to Isothiocyanate Synthesis

Catalysis offers a more sustainable and atom-economical route to isothiocyanates. Recent efforts have focused on the sulfurization of isocyanides using elemental sulfur.

| Catalytic System | Substrate | Key Features | Yields | Reference |

| Amine bases (e.g., DBU) | Isocyanides and Elemental Sulfur | Low catalyst loading, sustainable solvents (e.g., Cyrene™, γ-butyrolactone). | 34-95% | [15][16] |

Enabling Technologies: Flow Chemistry and Microwave Assistance

Modern synthetic technologies are being increasingly applied to the synthesis of isothiocyanates to improve reaction efficiency, safety, and scalability.

-

Flow Chemistry: Continuous flow reactors have been employed for the synthesis of isothiocyanates, particularly for reactions involving highly reactive or unstable intermediates, such as isothiocyanate-substituted aryllithiums.[17] This technology allows for precise control of reaction parameters and safer handling of hazardous intermediates.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of isothiocyanates, often leading to higher yields in dramatically shorter reaction times compared to conventional heating.[6][18]

Experimental Protocols

General Procedure for Electrochemical Isothiocyanation of Alkyl Amines

This protocol is based on the electrochemical method described by Lam and coworkers.[12]

-

A 5 mL IKA Electrasyn electrochemical cell is charged with the alkyl amine (0.40 mmol).

-

Carbon disulfide (2 mmol) is added, and the mixture is dissolved in methanol (5 mL).

-

The mixture is electrolyzed at a constant current of 5 mA for 2.2 F/mol using a carbon graphite anode and a nickel cathode.

-

Upon completion, the reaction mixture is poured into aqueous HCl (1.0 M, 30 mL) and extracted with hexane (3 x 20 mL).

-

The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the pure alkyl isothiocyanate.

General Procedure for Amine-Catalyzed Sulfurization of Isocyanides

This protocol is based on the work of Meier and coworkers.[15][16]

-

To a solution of the isocyanide (1.0 equiv) in a suitable solvent (e.g., Cyrene™ or γ-butyrolactone), add elemental sulfur (1.2 equiv).

-

Add the amine base catalyst (e.g., DBU, 2-5 mol%).

-

The reaction mixture is stirred at a moderate temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired isothiocyanate.

Visualizing Reaction Pathways

Caption: General pathway for isothiocyanate synthesis from primary amines.

Caption: Catalytic synthesis of isothiocyanates from isocyanides.

Caption: Workflow for electrochemical isothiocyanate synthesis.

Conclusion

The field of isothiocyanate synthesis is undergoing a period of rapid innovation. Recent advancements have provided a diverse toolbox of methodologies that are not only more efficient but also align with the principles of green chemistry by avoiding hazardous reagents and promoting catalytic and electrochemical transformations. These developments are poised to accelerate the discovery and development of new isothiocyanate-based therapeutics and other valuable chemical entities. For researchers in drug development, these new methods offer more facile access to a wider range of structurally diverse isothiocyanates for biological screening and lead optimization.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO<sup>−</sup> as a New Desulfurization Reagent - ProQuest [proquest.com]

- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemical Isothiocyanation of Primary Amines [organic-chemistry.org]

- 13. Electrochemical Isothiocyanation of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrochemical isothiocyanation of primary amines : Middlesex University Research Repository [repository.mdx.ac.uk]

- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Stilbazolium Derivative Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of stilbazolium derivative single crystals. Stilbazolium salts are a class of organic ionic compounds that have garnered significant interest due to their exceptional nonlinear optical (NLO) properties, making them promising materials for applications in optoelectronics, photonics, and terahertz (THz) wave generation.[1][2][3] Furthermore, their unique photophysical characteristics and interactions with biological systems are opening up new avenues for exploration in drug development and bio-imaging. This document details their synthesis, crystal growth, and characterization, with a focus on quantitative data and experimental methodologies.

Core Physicochemical Properties

Stilbazolium derivatives are characterized by a donor-π-acceptor (D-π-A) structure, where the stilbazolium cation acts as the chromophore responsible for the material's high nonlinearity.[2][3][4] The physicochemical properties of the single crystals are highly tunable by modifying the chemical structure of the stilbazolium cation and by incorporating different counter-anions.[4][5][6] The anion plays a crucial role in dictating the crystal packing and symmetry, which in turn governs the macroscopic NLO properties.[4] Non-centrosymmetric crystal packing is a prerequisite for second-order NLO effects.[7]

Crystallographic Properties

The arrangement of stilbazolium cations and their counter-anions in the crystal lattice is fundamental to their function. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining these structures. A selection of crystallographic data for various stilbazolium derivative single crystals is presented in Table 1.

| Compound Name (Acronym) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | Triclinic | P1 | 10.365 | 11.322 | 17.893 | [3] |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium p-methoxybenzenesulfonate (DSMOS) | Triclinic | P1 | [5] | |||

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-formyl benzene sulfonate (DSFS) | Triclinic | P-1 | [8][9] | |||

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-naphthalenesulfonate (DSNS) | Triclinic | P1 | 7.864 | 8.054 | 9.893 | [3] |

| 4-[2-(3-methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | Monoclinic | P121/C1 | [6] | |||

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | Monoclinic | P21/c | [3] | |||

| 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (DESNS) | Orthorhombic | Pbca | 11.5148 | 15.4352 | 27.2187 | [10] |

Optical and Nonlinear Optical Properties

The optical properties of stilbazolium derivatives are dominated by a strong intramolecular charge transfer (ICT) transition.[9] This transition gives rise to their characteristic colors and is the source of their large NLO response. Key optical properties are summarized in Table 2.

| Compound Name (Acronym) | Cut-off Wavelength (nm) | Optical Bandgap (eV) | Emission Wavelength (nm) | Second Harmonic Generation (SHG) Efficiency | Third-Order Susceptibility (χ(3)) | Ref. |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | ~600 | - | - | ~1000 x urea | - | [2][7] |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-formyl benzene sulfonate (DSFS) | - | - | 620 | - | Yes | [8] |

| 4-[2-(3-methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | 317, 415 | 2.43 | 508 | - | Yes | [6] |

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | - | - | 660 | - | 1.6 x 10⁻⁸ esu | [2] |